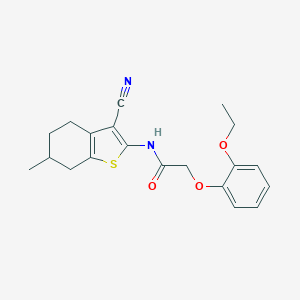
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.
Mécanisme D'action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This inhibition leads to a decrease in the production of these mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Studies have shown that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide has biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antifungal activity against certain fungal strains. In addition, this compound has been reported to have anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide in lab experiments include its potential as a drug candidate with anticancer, anti-inflammatory, and antifungal activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide. One direction is to study its potential as a drug candidate for various diseases, including cancer, inflammation, and fungal infections. Another direction is to study its mechanism of action and identify other enzymes or pathways that it may target. Additionally, further studies are needed to determine its safety and efficacy in vivo and in clinical trials. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential as a drug candidate for various diseases makes it an interesting subject for further study.
Méthodes De Synthèse
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide has been reported in the literature using different methods. One method involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a coupling reagent and a base. Another method involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a catalyst and a base. Both methods have been reported to yield the desired compound in good yields.
Applications De Recherche Scientifique
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This compound has been reported to have anticancer, anti-inflammatory, and antifungal activities.
Propriétés
Nom du produit |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-ethoxyphenoxy)acetamide |
|---|---|
Formule moléculaire |
C20H22N2O3S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H22N2O3S/c1-3-24-16-6-4-5-7-17(16)25-12-19(23)22-20-15(11-21)14-9-8-13(2)10-18(14)26-20/h4-7,13H,3,8-10,12H2,1-2H3,(H,22,23) |
Clé InChI |
YTSSTLGMDLYRPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |
SMILES canonique |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-{4-nitrophenyl}-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254877.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B254880.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)